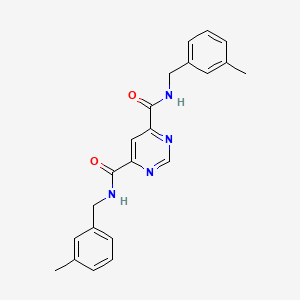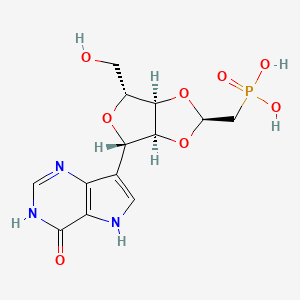
9-Deazainosine-2',3'-O-ethylidenephosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-DEAZAINOSINE-2’,3’-O-ETHYLIDENEPHOSPHONATE is a small molecule belonging to the class of organic compounds known as pyrrolopyrimidines. These compounds contain a pyrrole ring fused to a pyrimidine ring. The chemical formula for 9-DEAZAINOSINE-2’,3’-O-ETHYLIDENEPHOSPHONATE is C13H16N3O8P .
Chemical Reactions Analysis
9-DEAZAINOSINE-2’,3’-O-ETHYLIDENEPHOSPHONATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
9-DEAZAINOSINE-2’,3’-O-ETHYLIDENEPHOSPHONATE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases involving purine metabolism.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-DEAZAINOSINE-2’,3’-O-ETHYLIDENEPHOSPHONATE involves its interaction with purine nucleoside phosphorylase, an enzyme involved in purine metabolism. By inhibiting this enzyme, the compound can affect the levels of purine nucleotides in cells, which may have therapeutic implications .
Comparison with Similar Compounds
9-DEAZAINOSINE-2’,3’-O-ETHYLIDENEPHOSPHONATE is similar to other pyrrolopyrimidine compounds, such as:
9-deazainosine: This compound has a similar structure but lacks the ethylidenephosphonate group.
Pyrrolopyrimidines: These compounds share the pyrrole-pyrimidine core but may have different functional groups attached.
The uniqueness of 9-DEAZAINOSINE-2’,3’-O-ETHYLIDENEPHOSPHONATE lies in its specific functionalization, which may confer unique chemical and biological properties .
Properties
Molecular Formula |
C13H16N3O8P |
|---|---|
Molecular Weight |
373.25 g/mol |
IUPAC Name |
[(2S,3aS,4S,6R,6aR)-6-(hydroxymethyl)-4-(4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidin-7-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-2-yl]methylphosphonic acid |
InChI |
InChI=1S/C13H16N3O8P/c17-2-6-11-12(24-7(23-11)3-25(19,20)21)10(22-6)5-1-14-9-8(5)15-4-16-13(9)18/h1,4,6-7,10-12,14,17H,2-3H2,(H,15,16,18)(H2,19,20,21)/t6-,7-,10+,11-,12+/m1/s1 |
InChI Key |
ZOEDLCUBOBTIHG-USQSKNHBSA-N |
Isomeric SMILES |
C1=C(C2=C(N1)C(=O)NC=N2)[C@H]3[C@H]4[C@@H]([C@H](O3)CO)O[C@H](O4)CP(=O)(O)O |
Canonical SMILES |
C1=C(C2=C(N1)C(=O)NC=N2)C3C4C(C(O3)CO)OC(O4)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



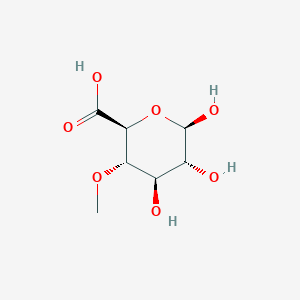
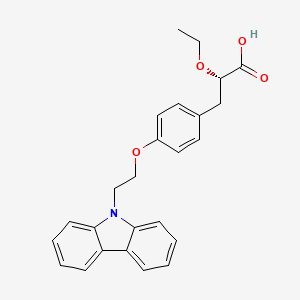
![7-(2-Amino-2-phenyl-acetylamino)-3-chloro-8-oxo-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10759319.png)
![4-[(Isopropylamino)Methyl]Phenylalanine](/img/structure/B10759322.png)
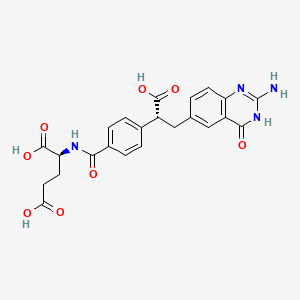
![3-Amino-n-{4-[2-(2,6-dimethyl-phenoxy)-acetylamino]-3-hydroxy-1-isobutyl-5-phenyl-pentyl}-benzamide](/img/structure/B10759325.png)

![4-Bromo-3-(Carboxymethoxy)-5-[3-(Cyclohexylamino)phenyl]thiophene-2-Carboxylic Acid](/img/structure/B10759334.png)
![3-[[(3S,3aR,6R,6aR)-3-(4-carbamimidoylphenoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy]benzenecarboximidamide](/img/structure/B10759340.png)
![5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole](/img/structure/B10759352.png)

![N-[1-(4-Carbamimidoyl-benzylcarbamoyl)-3-methylsulfanyl-propyl]-3-hydroxy-2-propoxyamino-butyramid](/img/structure/B10759376.png)
